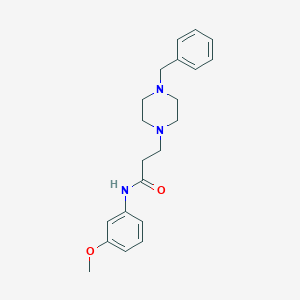

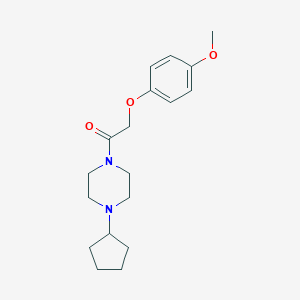

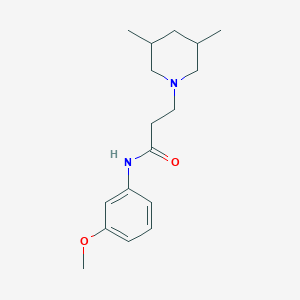

![molecular formula C16H26N2O B247997 3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247997.png)

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide is a chemical compound that is commonly referred to as bupivacaine. It belongs to the class of local anesthetics and is used in various clinical settings to induce anesthesia. Bupivacaine is synthesized using various methods and has been extensively studied for its scientific research applications.

Mechanism of Action

Bupivacaine works by blocking sodium channels in the nerve fibers, thereby preventing the transmission of nerve impulses. This results in a loss of sensation in the affected area. Bupivacaine has a higher affinity for sodium channels in the nerve fibers than other local anesthetics, which makes it more effective in inducing anesthesia.

Biochemical and Physiological Effects

Bupivacaine has various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Bupivacaine has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. Additionally, bupivacaine has been shown to have cardiotoxic effects, including the potential to induce cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

Bupivacaine has several advantages for lab experiments. It is a potent local anesthetic and can induce anesthesia quickly and effectively. Additionally, bupivacaine has a long duration of action, which makes it useful for experiments that require prolonged anesthesia. However, bupivacaine also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, bupivacaine can induce cardiac toxicity, which can limit its use in experiments that involve cardiac function.

Future Directions

There are several future directions for the study of bupivacaine. One potential direction is the development of new formulations of bupivacaine that can reduce its cardiotoxic effects. Another potential direction is the investigation of the molecular mechanisms underlying the development of neuropathic pain and the identification of new targets for the treatment of neuropathic pain. Additionally, further studies are needed to investigate the effects of bupivacaine on cardiac function and to identify potential targets for the treatment of cardiac arrhythmias.

Conclusion

In conclusion, bupivacaine is a potent local anesthetic that has been extensively studied for its scientific research applications. It is synthesized using various methods and works by blocking sodium channels in the nerve fibers. Bupivacaine has various biochemical and physiological effects, including the potential to induce cardiac toxicity. It has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, bupivacaine is an important compound for the study of local anesthetics and has potential applications in the treatment of pain and cardiac arrhythmias.

Synthesis Methods

Bupivacaine is synthesized using various methods, including the Mannich reaction, reductive amination, and the Ritter reaction. The Mannich reaction involves the reaction of butylamine, formaldehyde, and 3,5-dimethylphenylacetonitrile, followed by hydrogenation to yield bupivacaine. Reductive amination involves the reaction of 3,5-dimethylphenylacetone with butylamine, followed by reduction with sodium borohydride to yield bupivacaine. The Ritter reaction involves the reaction of 3,5-dimethylphenylacetonitrile with butylamine and sulfuric acid to yield bupivacaine.

Scientific Research Applications

Bupivacaine has been extensively studied for its scientific research applications. It has been used in various studies to investigate the mechanism of action of local anesthetics and their effects on nerve conduction. Bupivacaine has also been used in studies to investigate the molecular mechanisms underlying the development of neuropathic pain and to identify potential targets for the treatment of neuropathic pain. Additionally, bupivacaine has been used in studies to investigate the effects of local anesthetics on cardiac function and to identify potential targets for the treatment of cardiac arrhythmias.

properties

Product Name |

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

3-[butyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C16H26N2O/c1-5-6-8-18(4)9-7-16(19)17-15-11-13(2)10-14(3)12-15/h10-12H,5-9H2,1-4H3,(H,17,19) |

InChI Key |

CHCYSUKICFPRKE-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)C)C |

Canonical SMILES |

CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

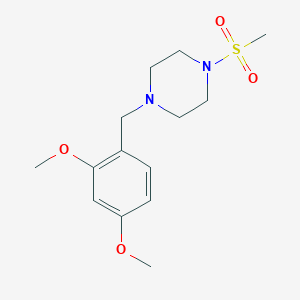

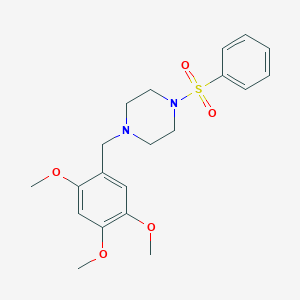

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)

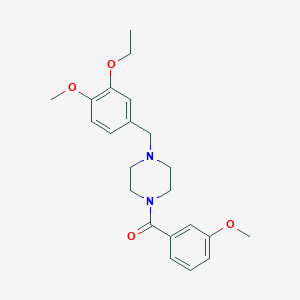

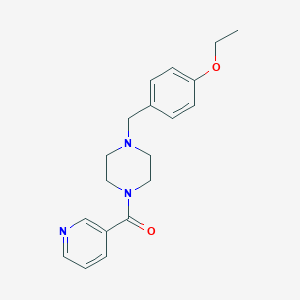

![1-(3-Bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247921.png)

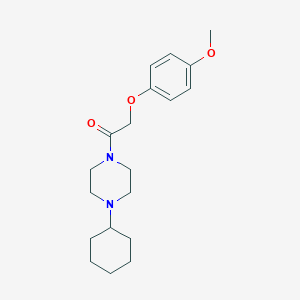

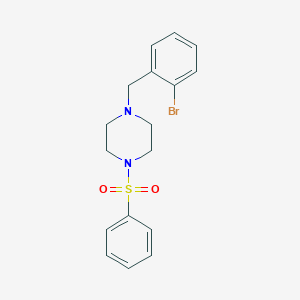

![1-(4-Bicyclo[2.2.1]hept-2-yl-piperazin-1-yl)-2-phenoxy-ethanone](/img/structure/B247928.png)

![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)

![Ethyl 1-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247936.png)